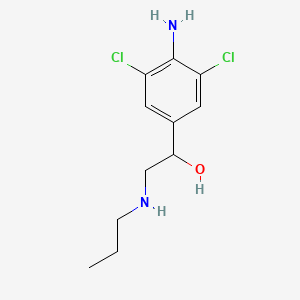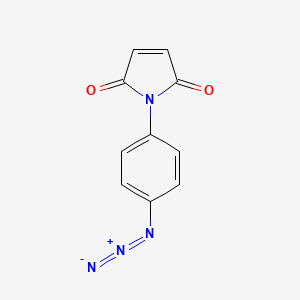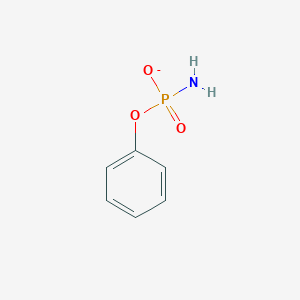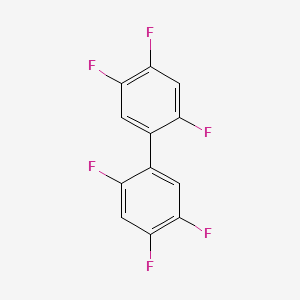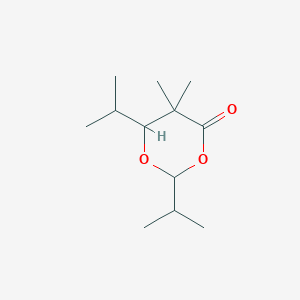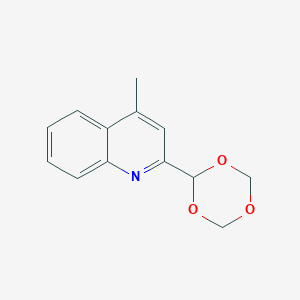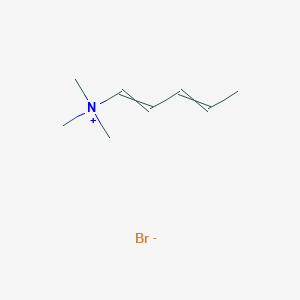
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide typically involves the reaction of penta-1,3-diene with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as ethanol or methanol.
Catalyst: A brominating agent like hydrogen bromide or bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium chloride or sodium iodide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N,N,N-Trimethylpenta-1,3-dien-1-aminium chloride or iodide.
Scientific Research Applications
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and other biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Decyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide is unique due to its specific structure, which includes a penta-1,3-diene moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
CAS No. |
36697-62-8 |
|---|---|
Molecular Formula |
C8H16BrN |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
trimethyl(penta-1,3-dienyl)azanium;bromide |
InChI |
InChI=1S/C8H16N.BrH/c1-5-6-7-8-9(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
InChI Key |
UHXYCXVQQQPXKJ-UHFFFAOYSA-M |
Canonical SMILES |
CC=CC=C[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


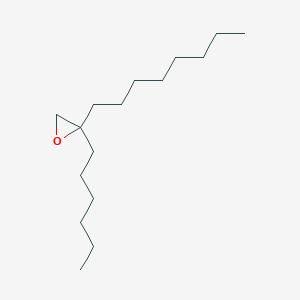
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
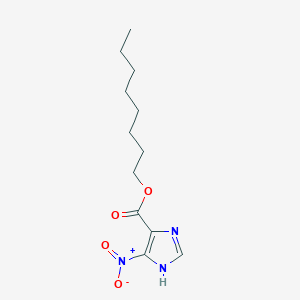


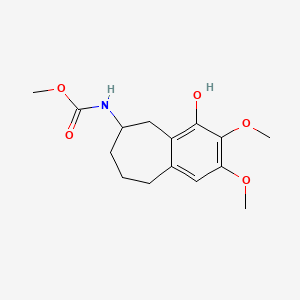
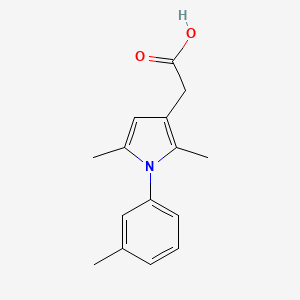
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
